

An In-depth Technical Guide to (Z)-pent-2-enenitrile

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Compound of Interest

Compound Name: *cis-2-Pentenitrile*

Cat. No.: *B1312415*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-pent-2-enenitrile, a member of the unsaturated aliphatic nitrile family, is a chemical compound of interest in various synthetic applications. This guide provides a comprehensive overview of its chemical and physical properties, alongside a discussion of its synthesis. The information is tailored for professionals in research and development who require detailed technical data.

Chemical Identity and Properties

The IUPAC name for this compound is (Z)-pent-2-enenitrile.^[1] It is also commonly referred to as **cis-2-pentenitrile**.^[1] The "(Z)" designation in the IUPAC name indicates the stereochemistry of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.

A summary of its key identifiers and physicochemical properties is presented below.

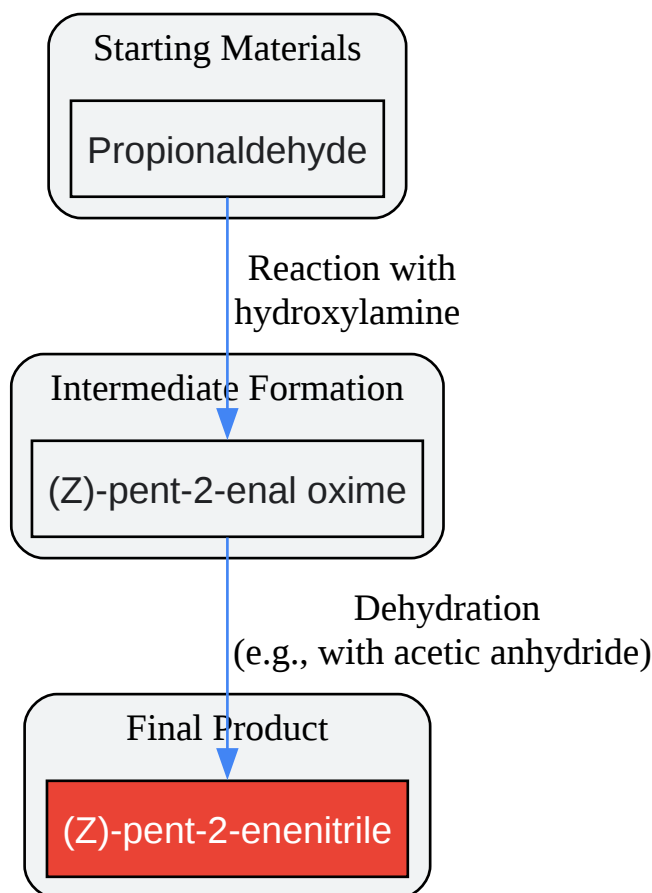
Identifier	Value
IUPAC Name	(Z)-pent-2-enenitrile[1]
Synonyms	cis-2-pentenitrile, (Z)-2-Pentenitrile, cis-1-Butenyl cyanide[1]
CAS Number	25899-50-7[1][2]
Molecular Formula	C ₅ H ₇ N[1][2]
Molecular Weight	81.12 g/mol [1]
InChI	InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3/b4-3-[1]
SMILES	CC/C=C\C#N[1]

Physical and Chemical Properties	Value
Physical Description	Liquid[1]
Boiling Point	127 °C
Flash Point	26 °C
Specific Gravity	0.825 g/cm ³
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	43.2 \pm 0.2 kJ/mol[2]
Standard liquid enthalpy of combustion ($\Delta_{\text{c}}H^\circ_{\text{liquid}}$)	-3039.80 \pm 1.20 kJ/mol[3]
XLogP3-AA	1.2[1]

Synthesis of (Z)-pent-2-enenitrile

While detailed, step-by-step experimental protocols for the synthesis of (Z)-pent-2-enenitrile are not readily available in the public domain, a potential synthetic route can be inferred from related chemical literature. One plausible approach involves the dehydration of the corresponding aldoxime or the reaction of an appropriate starting material with a cyanide source.

A generalized workflow for a potential synthesis is outlined below.



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Caption: A potential synthetic workflow for (Z)-pent-2-enitrile.

Spectroscopic Data

Characterization of (Z)-pent-2-enitrile would typically involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive public database of these spectra is not available, the expected spectral features can be predicted based on the molecule's structure.

- ^1H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and two vinyl protons, with a coupling constant indicative of a cis-relationship.

- ^{13}C NMR: Resonances for the nitrile carbon, the two sp^2 hybridized carbons of the double bond, and the two sp^3 hybridized carbons of the ethyl group.
- IR Spectroscopy: A characteristic sharp absorption band for the nitrile ($\text{C}\equiv\text{N}$) group around $2200\text{--}2260\text{ cm}^{-1}$ and a $\text{C}=\text{C}$ stretching absorption.
- Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (81.12 g/mol).

Biological Activity and Drug Development Applications

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the biological activity of (Z)-pent-2-enenitrile or its application in any signaling pathways. Furthermore, no studies have been identified that investigate its potential use in drug development. Its primary utility appears to be as a chemical intermediate in organic synthesis.

Safety Information

(Z)-pent-2-enenitrile is classified as a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction. Appropriate personal protective equipment and handling in a well-ventilated area are essential when working with this compound.

Conclusion

This technical guide provides a summary of the known properties and synthetic considerations for (Z)-pent-2-enenitrile. While it serves as a valuable intermediate in chemical synthesis, its biological role and potential applications in pharmacology remain unexplored, presenting an open area for future research. Professionals handling this compound should adhere to strict safety protocols due to its toxicity and flammability.

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References

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